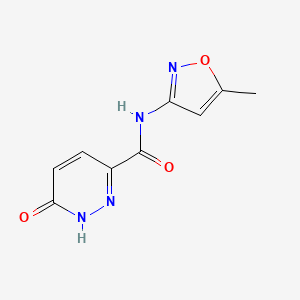

N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-methylisoxazol-3-yl)malonamide is a compound that has been studied for its supramolecular structure and the crystallization mechanism . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .

Synthesis Analysis

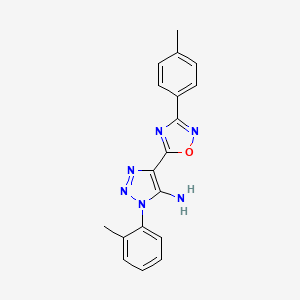

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported . This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities .Molecular Structure Analysis

The molecular structure of N-(5-methylisoxazol-3-yl)malonamide has been analyzed in depth . Three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactivity of N-(5-methylisoxazol-3-yl)malonamide and its derivatives has been explored through various chemical oxidation processes . These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications .Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)malonamide under different conditions.Scientific Research Applications

Anti-cancer Applications

The compound has been investigated for its utility in forming new platinum-oxicam complexes with potential anti-cancer properties. Studies have demonstrated that these complexes exhibit strong anti-proliferative effects on certain human cancer cell lines, suggesting their potential as anti-cancer drugs. The ability to form adducts with model proteins further underlines their potential mechanism of action in disrupting cancer cell proliferation (Tamasi et al., 2010).

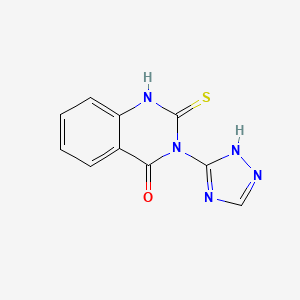

Synthesis of Heterocyclic Compounds

Research has also delved into the regioselectivity of 1,3-dipolar cycloadditions involving isoxazoline derivatives, leading to compounds with significant antimicrobial activity. This highlights the compound's role in synthesizing new heterocyclic structures that could serve as potent antimicrobial agents (Zaki et al., 2016).

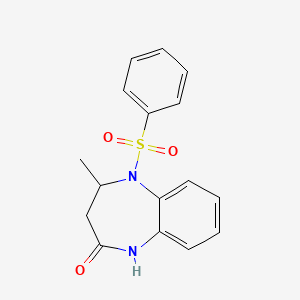

Antidepressant Drug Analysis

The crystal and molecular structure of related compounds has been determined to better understand their potential as antidepressant drugs. By analyzing these structures, researchers can gain insights into the pharmacological properties and potential therapeutic uses of these compounds (İde et al., 1996).

Microwave-Assisted Synthesis

Studies have also focused on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the compound's versatility in facilitating the synthesis of complex heterocyclic structures with valuable biological activities. This method provides higher yields in shorter times, making it a valuable technique in organic synthesis (Youssef et al., 2012).

Cytotoxicity Studies

New derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells. This research contributes to the ongoing search for more effective and safer cancer treatments by identifying compounds that could potentially be developed into new anticancer drugs (Hassan et al., 2014).

Future Directions

The future directions for research on N-(5-methylisoxazol-3-yl)malonamide could involve further exploration of its polymorphism and the impact of isoxazole substituents on polymorph formation . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-5-4-7(13-16-5)10-9(15)6-2-3-8(14)12-11-6/h2-4H,1H3,(H,12,14)(H,10,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHPEWAJNLMVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)